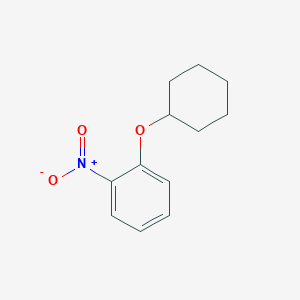

1-(Cyclohexyloxy)-2-nitrobenzene

Beschreibung

BenchChem offers high-quality 1-(Cyclohexyloxy)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclohexyloxy)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclohexyloxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWDNUORQBVXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Nitrophenyl Cyclohexyl Ether: Technical Profile and Synthesis Guide

[1][2]

Executive Summary

2-Nitrophenyl cyclohexyl ether (CAS 30718-74-2) is a specialized aromatic ether characterized by a cyclohexyl group bonded to an ortho-nitrobenzene ring.[1][2] While structurally analogous to the widely used ion-selective electrode (ISE) plasticizer o-nitrophenyl octyl ether (NPOE), the cyclohexyl variant is distinct in its steric bulk and crystallinity.[1][2]

This compound primarily serves as a high-value intermediate in the synthesis of 2-(cyclohexyloxy)aniline , a scaffold found in various pharmaceutical agents and agrochemicals.[1][2] Furthermore, it acts as a critical probe in physical organic chemistry for studying steric effects in nucleophilic aromatic substitution (

This guide provides a validated synthetic protocol, mechanistic insights into its formation, and a comparative technical analysis against its aliphatic analogs.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Table 1: Technical Specifications

| Property | Specification |

| IUPAC Name | 1-(Cyclohexyloxy)-2-nitrobenzene |

| Common Synonyms | 2-Nitrophenyl cyclohexyl ether; Cyclohexyl o-nitrophenyl ether |

| CAS Number | 30718-74-2 |

| Molecular Formula | |

| Molecular Weight | 221.25 g/mol |

| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |

| Key Structural Feature | Sterically hindered ether linkage ortho to a nitro group |

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust route to 2-nitrophenyl cyclohexyl ether is the

Reagents & Materials

-

Substrate: 1-Fluoro-2-nitrobenzene (1.0 eq)

-

Base: Potassium tert-butoxide (

-BuOK) or Sodium Hydride (NaH) (1.5 eq)[1][2]

Step-by-Step Methodology

-

Preparation of Alkoxide:

-

In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser, charge NaH (60% dispersion in mineral oil, 1.5 eq).

-

Wash NaH with dry hexanes (

) to remove oil if high purity is required.[1][2] Decant hexanes carefully.[1][2] -

Add anhydrous THF (0.5 M concentration relative to substrate).[1][2]

-

Cool to

in an ice bath. -

Add Cyclohexanol (1.2 eq) dropwise via addition funnel.[1][2] Evolution of

gas will occur.[1][2] Stir for 30 minutes at

-

-

Nucleophilic Attack:

-

Reaction & Monitoring:

-

Workup & Purification:

-

Quench carefully with saturated

solution.[1][2] -

Extract with Ethyl Acetate (

).[1][2] -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica, Gradient 0-10% EtOAc in Hexanes) yields the pure ether as a pale yellow oil/solid.[1][2]

-

Mechanistic Visualization

The following diagram illustrates the

Figure 1: Reaction pathway for the synthesis of 2-nitrophenyl cyclohexyl ether via nucleophilic aromatic substitution.

Applications & Comparative Analysis

Intermediate for 2-(Cyclohexyloxy)aniline

The primary utility of CAS 30718-74-2 is as a precursor.[1][2] Reduction of the nitro group (using

Comparison with NPOE (Plasticizers)

Researchers often confuse cyclohexyl ether with octyl ether (NPOE).[1][2] The table below clarifies their distinct roles.

Table 2: Cyclohexyl vs. Octyl Analog

| Feature | 2-Nitrophenyl Cyclohexyl Ether | 2-Nitrophenyl Octyl Ether (NPOE) |

| CAS | 30718-74-2 | 37682-29-4 |

| Structure | Cyclic, rigid lipophilic tail | Linear, flexible lipophilic tail |

| State (RT) | Viscous oil / Low-melting solid | Liquid |

| Dielectric Constant | Lower (due to steric bulk) | High ( |

| Primary Use | Synthesis Intermediate / Kinetic Probe | ISE Membrane Plasticizer |

| Why? | Rigid ring hinders solvation needed for ionophores.[1][2] | Flexible chain allows optimal solvation and membrane stability.[1][2] |

Critical Insight: Do not substitute the cyclohexyl variant for NPOE in Ion-Selective Electrodes (ISEs) without validation. The cyclohexyl group increases the glass transition temperature (

Safety & Handling

-

Nitro Compounds: Like many nitro-aromatics, this compound is potentially toxic if inhaled or absorbed through the skin.[1][2] Use standard PPE (nitrile gloves, lab coat).[1][2]

-

Reaction Safety: The synthesis involves

evolution (during alkoxide formation).[1][2] Ensure adequate ventilation.[1][2] -

Storage: Store in a cool, dry place away from strong reducing agents.

References

-

LookChem. (2024).[1][2] Benzene, 1-(cyclohexyloxy)-2-nitro- Product Information.[1][2][5] Retrieved from [Link][1][2]

-

Royal Society of Chemistry. (1970).[1][2] Kinetics of Nucleophilic Substitution in Nitro-ethers.[1][2]Journal of the Chemical Society B.[1][2] Retrieved from [Link][1][2]

-

National Institutes of Health (PMC). (2021).[1][2] Base-Catalyzed Synthesis of Rigid V-Shaped Epoxydibenzo[b,f][1,5]diazocines.[1][2] (Demonstrates reduction of cyclohexyl ether to aniline). Retrieved from [Link]

Sources

- 1. 7137-56-6|1-Cyclohexyl-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Base-Catalyzed, Solvent-Free Synthesis of Rigid V-Shaped Epoxydibenzo[b,f][1,5]diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS No.30718-74-2,Benzene, 1-(cyclohexyloxy)-2-nitro- Suppliers [lookchem.com]

An In-Depth Technical Guide to the Solubility of Cyclohexyl o-Nitrophenyl Ether in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability.[1] This guide provides a comprehensive analysis of the solubility characteristics of cyclohexyl o-nitrophenyl ether, a molecule featuring a unique combination of a bulky, nonpolar cyclohexyl group, a polar nitroaromatic system, and an ether linkage. Due to the scarcity of published empirical data for this specific compound, this document establishes a robust theoretical framework for predicting its solubility based on first principles and data from analogous structures. More importantly, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility profile in a range of common organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to approach and quantify the solubility of novel chemical entities.

Introduction to Cyclohexyl o-Nitrophenyl Ether

Cyclohexyl o-nitrophenyl ether is an organic molecule characterized by three key structural motifs:

-

A Cyclohexyl Group: This saturated aliphatic ring is bulky, nonpolar, and lipophilic. Its presence significantly increases the molecule's nonpolar surface area and molecular weight.[2]

-

An o-Nitrophenyl Group: The benzene ring substituted with a nitro group (NO₂) in the ortho position introduces significant polarity. The nitro group is a strong electron-withdrawing moiety, creating a dipole moment.[3]

-

An Ether Linkage (-O-): The oxygen atom connects the cyclohexyl and nitrophenyl groups. While the C-O-C bond is polar, the oxygen is a hydrogen bond acceptor but not a donor. Its overall contribution to polarity is moderate and can be sterically hindered by the adjacent bulky groups.[4]

The interplay of these features—a large nonpolar region combined with a distinct polar domain—results in a molecule with moderate overall polarity. This amphiphilic nature dictates its solubility, making it poorly soluble in water but generally soluble in a range of organic solvents.[3][5] Understanding this solubility profile is essential for its application in organic synthesis, where it may serve as an intermediate, and in medicinal chemistry, where such structures can be explored for biological activity.[6][7]

Theoretical Framework and Predicted Solubility Profile

The fundamental principle governing solubility is "like dissolves like."[8] This means that solutes dissolve best in solvents with similar intermolecular forces. For cyclohexyl o-nitrophenyl ether, we must consider its capacity for van der Waals forces (due to its size), dipole-dipole interactions (from the nitro group and ether linkage), and its role as a hydrogen bond acceptor.

Based on these characteristics, a predicted solubility profile can be constructed. The following table categorizes common organic solvents and predicts the solubility of cyclohexyl o-nitrophenyl ether. These predictions are qualitative and serve as a hypothesis for experimental verification.

Table 1: Predicted Solubility Profile of Cyclohexyl o-Nitrophenyl Ether

| Solvent Class | Example Solvents | Key Intermolecular Forces | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | van der Waals forces | Moderate to Good | The large, nonpolar cyclohexyl and phenyl groups will interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN) | Dipole-dipole, van der Waals | Good to Excellent | These solvents effectively solvate both the polar nitro-ether portion and the nonpolar regions of the molecule.[9] THF and DCM are often excellent solvents for ethers and aromatic compounds. |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding, Dipole-dipole | Sparingly Soluble to Moderate | The molecule can act as a hydrogen bond acceptor with the solvent's hydroxyl group.[9] However, the large nonpolar bulk may limit solubility compared to polar aprotic solvents.[4] |

| Aqueous | Water | Hydrogen bonding | Insoluble | The large, hydrophobic surface area of the cyclohexyl and phenyl rings far outweighs the polar contributions of the nitro and ether groups, preventing dissolution in water.[10] |

Causality of Experimental Design: A Self-Validating Protocol

Materials and Equipment

-

Cyclohexyl o-nitrophenyl ether (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

Step 1: Preparation of Calibration Standards

-

Rationale: To accurately quantify the dissolved solute, a standard curve relating concentration to an analytical signal (e.g., HPLC peak area) is required.

-

Procedure:

-

Accurately weigh approximately 10 mg of cyclohexyl o-nitrophenyl ether and dissolve it in a 10 mL volumetric flask using a solvent in which it is highly soluble (e.g., Dichloromethane or THF). This is your stock solution.

-

Perform a serial dilution of the stock solution to prepare at least five calibration standards of known concentrations.

-

Analyze each standard by HPLC or UV-Vis spectrophotometry to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.995.

-

Step 2: Saturation of the Solvent (Shake-Flask Method)

-

Rationale: This step ensures that the solvent is saturated with the solute, reaching equilibrium. Using a visible excess of solid solute is a crucial visual confirmation that saturation has been achieved.

-

Procedure:

-

Add an excess amount of solid cyclohexyl o-nitrophenyl ether (e.g., 20-30 mg) to a vial containing a known volume (e.g., 3 mL) of the test solvent.[12] An excess is critical; undissolved solid must be present at the end of the equilibration period.

-

Prepare triplicate samples for each solvent to ensure reproducibility.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

-

Step 3: Sample Preparation and Analysis

-

Rationale: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature changes or solvent evaporation). Filtration is the standard method.

-

Procedure:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particles.

-

Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent to bring its concentration within the range of your calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) as the standards.

-

Step 4: Calculation of Solubility

-

Rationale: The concentration obtained from the calibration curve is used to calculate the original solubility, accounting for the dilution factor.

-

Procedure:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution using the formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

-

Average the results from the triplicate samples for each solvent.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Fig. 1: Experimental Workflow for Solubility Determination

Conclusion

While specific published solubility data for cyclohexyl o-nitrophenyl ether is limited, a robust prediction can be made based on its molecular structure. The compound is anticipated to be insoluble in water but should exhibit moderate to excellent solubility in a range of organic solvents, particularly polar aprotic ones like THF and DCM. This guide provides the necessary theoretical foundation and, more critically, a detailed, self-validating experimental protocol that empowers researchers to generate precise and reliable solubility data. Accurate determination of this key physicochemical property is an indispensable step in advancing the use of cyclohexyl o-nitrophenyl ether in synthesis, drug discovery, and materials science.

References

-

Abraham, M. H. (n.d.). The Abraham Solvation Parameter Model. UCL Department of Chemistry. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

-

GeeksforGeeks. (2022, April 28). Physical and Chemical Properties of Ethers. Retrieved from [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Solubility: An overview. Retrieved from [Link]

-

Pion Inc. (2024, October 22). Drug solubility and permeability. Retrieved from [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

-

University of Al-maarif College of Pharmacy. (n.d.). Determination of Solubility Class. Retrieved from [Link]

-

Vedantu. (2024, July 2). Are ethers soluble in water class 12 chemistry CBSE. Retrieved from [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

-

Unknown. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CAS 2206-38-4: Cyclohexyl phenyl ether | CymitQuimica [cymitquimica.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. veranova.com [veranova.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]

- 11. E1148 Standard Test Method for Measurements of Aqueous Solubility [store.astm.org]

- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]

Difference between 1-(Cyclohexyloxy)-2-nitrobenzene and 4-nitro isomer

An In-depth Technical Guide to the Isomeric Distinction of 1-(Cyclohexyloxy)-2-nitrobenzene and 1-(Cyclohexyloxy)-4-nitrobenzene

Abstract

The precise spatial arrangement of functional groups on an aromatic scaffold is a fundamental determinant of a molecule's chemical behavior, physical properties, and biological activity. This technical guide provides a comprehensive analysis of two positional isomers: 1-(cyclohexyloxy)-2-nitrobenzene (the ortho isomer) and 1-(cyclohexyloxy)-4-nitrobenzene (the para isomer). We delve into their synthetic pathways, explore the profound impact of substituent positioning on their physicochemical characteristics, and provide a detailed roadmap for their unambiguous spectroscopic differentiation. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these and related nitroaromatic ether compounds.

Introduction: The Critical Role of Isomerism

In the fields of medicinal chemistry and materials science, positional isomers—compounds sharing an identical molecular formula but differing in the arrangement of substituents—often exhibit dramatically different properties. The placement of a nitro group, a potent electron-withdrawing moiety, relative to a cyclohexyloxy group on a benzene ring creates distinct electronic and steric environments. These differences manifest in varied melting points, solubilities, spectroscopic signatures, and potential biological interactions.[1] Understanding and controlling the synthesis and characterization of a specific isomer is paramount for reproducible research and the development of targeted molecular entities. Nitro compounds, in particular, are a cornerstone in the synthesis of new bioactive molecules, displaying a vast spectrum of activities from antimicrobial to antineoplastic.[2][3] This guide uses the ortho and para isomers of cyclohexyloxynitrobenzene as a case study to illuminate the principles of isomeric differentiation.

Synthesis and Mechanistic Considerations

The most direct and widely employed method for preparing these target compounds is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide.[4][5] For this specific synthesis, the pathway involving a phenoxide nucleophile and a cyclohexyl electrophile is preferred.

Causality of Experimental Design:

-

Nucleophile Choice: 2-Nitrophenol and 4-nitrophenol are readily deprotonated by a moderately strong base (e.g., NaOH, K₂CO₃) to form the corresponding phenoxide ions. The acidity of the phenolic proton is enhanced by the electron-withdrawing nitro group, facilitating this step.

-

Electrophile Choice: A cyclohexyl halide (e.g., cyclohexyl bromide or iodide) serves as the electrophile. As a secondary halide, it is susceptible to the competing E2 elimination reaction.[6] To favor the desired Sₙ2 substitution, reaction conditions must be carefully controlled.

-

Reaction Conditions: Apolar aprotic solvents such as DMF or acetonitrile are optimal as they solvate the cation of the base but do not solvate the phenoxide nucleophile, thereby increasing its reactivity.[6] Moderate heating (50-100°C) is typically required to achieve a reasonable reaction rate without excessively promoting the elimination side-reaction.[6]

Experimental Protocol: General Synthesis of Cyclohexyloxynitrobenzene Isomers

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the appropriate nitrophenol (2-nitrophenol or 4-nitrophenol, 1.0 eq.) and a suitable solvent (e.g., acetonitrile).[6]

-

Base Addition: Add a powdered anhydrous base such as potassium carbonate (K₂CO₃, 1.5 eq.). Stir the suspension vigorously.

-

Alkylating Agent: Add cyclohexyl bromide (1.2 eq.) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes several hours.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Dissolve the crude residue in an organic solvent like ethyl acetate. Wash the solution sequentially with 1M NaOH (to remove unreacted nitrophenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product. Further purification can be achieved via column chromatography or recrystallization.

Caption: Generalized workflow for the Williamson ether synthesis of cyclohexyloxynitrobenzene isomers.

Comparative Physicochemical Properties

The shift of the nitro group from the ortho to the para position induces significant changes in the molecule's overall polarity, symmetry, and ability to pack in a crystal lattice. This directly influences its physical properties.

Caption: Logical relationship between isomeric position and resulting physicochemical properties.

| Property | 1-(Cyclohexyloxy)-2-nitrobenzene (Ortho) | 1-(Cyclohexyloxy)-4-nitrobenzene (Para) | Rationale for Difference |

| Molecular Formula | C₁₂H₁₅NO₃ | C₁₂H₁₅NO₃ | Identical for isomers. |

| Molecular Weight | 221.25 g/mol | 221.25 g/mol | Identical for isomers. |

| Appearance | Data not widely available, likely a yellow oil or low-melting solid. | Data not widely available, likely a pale yellow or white solid. | The higher symmetry of the para isomer often leads to a more crystalline solid nature. |

| Melting Point | Lower | Higher | The symmetrical shape of the para isomer allows for more efficient and stable packing into a crystal lattice, requiring more energy to break the intermolecular forces.[1] |

| Boiling Point | Lower | Higher | The ortho isomer may exhibit some degree of intramolecular interaction, reducing its effective polarity and boiling point, analogous to o-nitrophenol.[7][8] The para isomer's greater symmetry and potential for dipole-dipole interactions lead to a higher boiling point. |

| Solubility | More soluble in non-polar solvents (e.g., hexane, benzene).[9] | Less soluble in non-polar solvents. | The intramolecular forces in the ortho isomer can "shield" the polar groups, making the molecule behave as less polar overall and thus more compatible with non-polar solvents.[9] |

| Polarity | Higher net dipole moment. | Lower net dipole moment. | In the para isomer, the dipole moments of the electron-donating ether and electron-withdrawing nitro group are in direct opposition, partially canceling each other out. In the ortho isomer, the vectors are at a 60° angle, resulting in a larger net dipole. |

Spectroscopic Differentiation: A Definitive Analysis

Spectroscopy provides an unambiguous method to distinguish between the ortho and para isomers. Each technique probes the molecule in a unique way, yielding a characteristic fingerprint based on the substituent positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is exceptionally sensitive to the local electronic environment of each proton and carbon atom.

-

¹H NMR Spectroscopy:

-

Ortho Isomer: The aromatic region (typically 6.5-8.5 ppm) will display a complex pattern for its four distinct protons.[10] Due to the asymmetry, each aromatic proton will have a unique chemical shift and will couple to its neighbors, likely resulting in a series of multiplets (e.g., doublet of doublets, triplet of doublets).

-

Para Isomer: The symmetry of the para isomer simplifies the aromatic region dramatically. There are only two types of aromatic protons. This typically results in two distinct doublets, forming a characteristic AA'BB' system that is easily recognizable.[10] The protons closer to the electron-donating ether group will be more shielded (lower ppm), while those closer to the electron-withdrawing nitro group will be deshielded (higher ppm).

-

-

¹³C NMR Spectroscopy:

-

Ortho Isomer: Will show six distinct signals for the aromatic carbons due to the lack of symmetry.

-

Para Isomer: Due to the C₂ axis of symmetry, will show only four signals for the six aromatic carbons. The two carbons bonded to the substituents (C1 and C4) and the four carbons in the middle (C2, C3, C5, C6) will appear as four distinct peaks. The nitro group is a strong resonance-withdrawing group, which deshields the ortho and para carbons relative to it.[11]

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying functional groups. The most diagnostic peaks for these isomers are from the nitro group.[12]

-

Nitro (NO₂) Group Vibrations: Both isomers will exhibit two very strong absorption bands characteristic of the NO₂ group.[13]

-

Asymmetric NO₂ Stretch: Typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[14][15]

-

Symmetric NO₂ Stretch: Appears in the 1360-1290 cm⁻¹ range.[14][15] While the position of these bands is not drastically different between the two isomers, subtle shifts can be observed. Conjugation with the aromatic ring shifts these bands to lower wavenumbers compared to aliphatic nitro compounds.[12][16]

-

-

Other Key Vibrations:

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.[10]

-

C-O-C Ether Stretch: Strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

-

C-H Bending (Out-of-Plane): The pattern in the 900-675 cm⁻¹ region can sometimes give clues about the substitution pattern of the benzene ring.[10]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can be highly diagnostic, especially for the ortho isomer.

-

Molecular Ion (M⁺•): Both isomers will show a prominent molecular ion peak at the same m/z value, confirming their shared molecular formula. Aromatic compounds typically produce stable molecular ions.

-

Fragmentation Patterns:

-

Para Isomer: Expected to follow standard fragmentation pathways for aromatic ethers (e.g., loss of the cyclohexyl group) and nitroaromatics (e.g., loss of NO, NO₂).

-

Ortho Isomer (The "Ortho Effect"): The proximity of the ether and nitro groups can lead to unique fragmentation pathways involving intramolecular rearrangement and interaction.[17] This "ortho effect" is a well-documented phenomenon where a substituent ortho to a nitro group can be lost, often with hydrogen rearrangement.[17][18] This can result in unique fragment ions that are absent or of very low intensity in the mass spectrum of the para isomer, providing a definitive means of differentiation.[19]

-

Potential Applications and Biological Significance

Nitrophenyl ethers are a class of compounds with established biological activities. While specific data on 1-(cyclohexyloxy)-2-nitrobenzene and its 4-nitro isomer are not extensively published, the broader class is known for:

-

Herbicidal Activity: Many nitrodiphenyl ether herbicides function by causing rapid membrane lipid peroxidation and chlorophyll destruction in plants.[20]

-

Antimicrobial and Mutagenic Properties: Aromatic nitro compounds are known to possess mutagenic activity, often mediated by the reduction of the nitro group to reactive nitroso and hydroxylamino intermediates within cells.[21][22] The mutagenic potential can be influenced by the position of the nitro group.[23]

-

Pharmaceutical Intermediates: The nitro group is a versatile functional group that can be readily reduced to an amine, making these compounds valuable precursors for the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[24]

The differential biological activity between ortho and para isomers is a key area of investigation in drug development, as the change in shape and electronic distribution can dramatically alter how a molecule interacts with a biological target like an enzyme or receptor.[1]

Conclusion

The distinction between 1-(Cyclohexyloxy)-2-nitrobenzene and its 4-nitro isomer is a clear illustration of the profound impact of substituent placement on molecular properties. While sharing the same constituent atoms, their differences in symmetry and electronic distribution lead to distinct physical characteristics and, most importantly, to unique and predictable spectroscopic fingerprints. For the researcher, a multi-technique approach is essential for confident structural assignment. ¹H NMR provides the most straightforward initial differentiation based on the aromatic splitting patterns, while mass spectrometry can offer definitive confirmation through the presence or absence of fragments resulting from the "ortho effect." A thorough understanding of these differences is fundamental to ensuring the purity, identity, and desired functionality of the target molecule in any research or development endeavor.

References

- Vertex AI Search. (n.d.). Infrared of nitro compounds - Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.

- Monti, D., Orsini, F., & Severini Ricca, G. (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Spectroscopy Letters, 19(5).

- Spectroscopy. (n.d.). Nitro Groups.

- University of Calgary. (n.d.). IR: nitro groups.

- BenchChem. (2025). A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers.

- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds.

- Filo. (2024, June 29). The physical properties of isomeric nitrophenols.

- the unconditional guru. (2021, January 15). Which isomer is more steam volatile ortho nitrophenol or para nitrophenol ?.

- ECHEMI. (n.d.). Solubility of ortho- and para-nitrophenol in benzene.

- ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- PubMed. (n.d.). Mutagenicity of aminophenyl and nitrophenyl ethers, sulfides, and disulfides.

- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.

- PMC. (n.d.). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport.

- Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.

- MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Wikipedia. (n.d.). Williamson ether synthesis.

- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- BenchChem. (n.d.). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide.

- PubMed. (n.d.). Mutagenicity of 4-nitrodiphenyl ether and its metabolites.

- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. The physical properties of isomeric nitrophenols: ortho-nitrophenol has a.. [askfilo.com]

- 8. theunconditionalguru.in [theunconditionalguru.in]

- 9. echemi.com [echemi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 17. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mutagenicity of aminophenyl and nitrophenyl ethers, sulfides, and disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mutagenicity of 4-nitrodiphenyl ether and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. francis-press.com [francis-press.com]

Safety data sheet (SDS) for 1-(Cyclohexyloxy)-2-nitrobenzene

An In-depth Technical Guide to the Safety Profile of 1-(Cyclohexyloxy)-2-nitrobenzene

A Note on This Document: As a Senior Application Scientist, it is imperative to begin this guide with a statement on scientific integrity. A comprehensive search for a formally registered Safety Data Sheet (SDS) for 1-(Cyclohexyloxy)-2-nitrobenzene (also known as 2-nitrophenyl cyclohexyl ether) did not yield a specific, verified document. This is not uncommon for novel or specialized research chemicals. Therefore, this guide has been constructed as a proxy SDS, synthesizing data from structurally analogous compounds and foundational chemical safety principles. The hazards and recommendations herein are based on an expert evaluation of the compound's constituent functional groups: the aromatic nitro group and the cyclohexyl ether moiety. This document is intended to provide a robust safety framework for researchers and drug development professionals handling this compound.

Section 1: Chemical Identification and Inferred Properties

-

Chemical Name: 1-(Cyclohexyloxy)-2-nitrobenzene

-

Synonyms: 2-nitrophenyl cyclohexyl ether

-

Molecular Formula: C₁₂H₁₅NO₃

Structural Rationale for Hazard Assessment: The safety profile of this molecule is logically derived from two key structural features:

-

The 2-Nitrophenyl Group: Nitroaromatic compounds are a well-studied class of chemicals often associated with significant toxicological properties. The electron-withdrawing nature of the nitro group can lead to metabolic activation, producing reactive intermediates.

-

The Cyclohexyl Ether Group: Ethers as a class are known for their potential to form explosive peroxides upon storage and exposure to air and light.

Section 2: Hazard Identification and Classification (Inferred)

Based on the analysis of related compounds, 1-(Cyclohexyloxy)-2-nitrobenzene is anticipated to be classified as follows:

-

Acute Toxicity:

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][4]

-

Long-Term Health Effects:

-

Carcinogenicity/Mutagenicity: Nitroaromatic compounds as a class are associated with mutagenic and carcinogenic effects. While no specific data exists for this compound, it should be handled as a potential carcinogen.

-

-

Physical Hazards:

-

Peroxide Formation: As an ether, this compound may form explosive peroxides upon exposure to air and light. This is a critical, often overlooked, hazard.

-

Section 3: First-Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.[2][3]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1][2]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][2]

Section 4: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

-

Specific Hazards Arising from the Chemical: Combustion may produce hazardous gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx). Containers may explode when heated.

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Section 5: Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment (see Section 8).

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite). Collect the material in a suitable, closed container for disposal.

Section 6: Handling and Storage

Core Principle: The Duality of Hazards

Handling this compound requires a dual-minded approach: mitigating the toxicological risks of a nitroaromatic compound while simultaneously managing the physical explosion risk of an ether.

-

Safe Handling:

-

Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

-

-

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Crucially, protect from light and air to inhibit peroxide formation.

-

Store separately from strong oxidizing agents, strong acids, and strong bases.[3]

-

Peroxide Management: Containers must be dated upon receipt and upon opening. Implement a schedule for peroxide testing. Do not use or distill the material if solid crystals are observed or if peroxide tests are positive.

-

Section 7: Exposure Controls and Personal Protection

-

Engineering Controls: A certified chemical fume hood is mandatory for all operations involving this compound. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Glove breakthrough time should be considered for prolonged tasks.

-

-

Respiratory Protection: If working outside of a fume hood (not recommended), a respirator with an appropriate organic vapor cartridge may be necessary.

-

Section 8: Physical and Chemical Properties (Estimated)

| Property | Estimated Value / Description | Rationale / Source for Analogy |

| Appearance | Likely a yellow to brown liquid or low-melting solid. | Based on the appearance of 1-Cyclohexyl-4-nitrobenzene.[5] |

| Odor | No data available; likely has a characteristic aromatic odor. | |

| Solubility | Insoluble in water; soluble in common organic solvents. | General property of aromatic ethers and nitro compounds.[5] |

| Boiling Point | > 200 °C (estimated) | High molecular weight and polar nitro group suggest a high boiling point. |

| Stability | Stable under recommended storage conditions, but can form peroxides. | Inherent property of ethers. |

| Reactivity | Reacts with strong oxidizing agents, acids, and bases. | Inferred from the reactivity of 2-nitrophenol.[4] |

Section 9: Toxicological Information (Inferred)

The toxicological profile is predicted based on the known effects of nitroaromatic compounds.

-

Routes of Exposure: Inhalation, skin absorption, ingestion.

-

Acute Effects:

-

Chronic Effects: Prolonged or repeated exposure to nitroaromatic compounds is associated with potential damage to organs and carries a risk of mutagenicity and carcinogenicity. This compound should be treated with the appropriate level of caution for a potential long-term health hazard.

Experimental Protocols

Protocol 1: Safe Handling and Use in a Research Setting

-

Pre-Use Assessment: Before handling, review this safety guide and locate the nearest eyewash station, safety shower, and fire extinguisher.

-

Donning PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.

-

Work Area Preparation: Ensure the chemical fume hood is on and functioning correctly. Place an absorbent, disposable bench liner on the work surface.

-

Aliquoting the Compound:

-

Before opening, inspect the container for any crystal formation around the cap, which could indicate dangerous peroxide formation. If crystals are present, do not open the container and contact your institution's safety office.

-

If the container is safe to open, do so inside the fume hood.

-

Use clean glassware to aliquot the desired amount.

-

Immediately and tightly reseal the container.

-

-

Post-Use:

-

Wipe down the exterior of the primary container with a damp cloth before returning it to storage.

-

Clean all glassware used.

-

Dispose of all contaminated materials (bench liner, gloves, etc.) in a designated hazardous waste container.

-

Wash hands thoroughly.

-

Protocol 2: Peroxide Detection in Ethers

-

Frequency: Test upon opening and then periodically (e.g., every 3-6 months) or before any distillation or concentration step.

-

Procedure (Using Peroxide Test Strips):

-

In a fume hood, open the container of 1-(Cyclohexyloxy)-2-nitrobenzene.

-

Dip the test strip into the liquid for the time specified by the manufacturer.

-

Remove the strip and compare the color to the chart provided with the test kit.

-

If the peroxide concentration is above the acceptable limit set by your institution's safety policy, the material must be treated or disposed of as hazardous waste. Do not attempt to purify it without expert consultation.

-

Visualizations

Risk Assessment Workflow for Uncharacterized Compounds

Caption: Risk assessment workflow for handling novel or uncharacterized chemicals.

References

-

- Thermo Fisher Scientific.

-

- Fisher Scientific.

-

- CPAchem.

-

- Carl ROTH.

-

- Sigma-Aldrich.

-

- Carl ROTH.

-

- Fisher Scientific.

-

- Matrix Fine Chemicals.

-

- BLD Pharm.

-

- CymitQuimica.

-

- Royal Society of Chemistry.

-

- CUNY Academic Works.

-

- Google Patents.

Sources

The Nitro-Ether Linkage in Drug Discovery: From NO Donors to Hypoxia-Activated Prodrugs

Executive Summary

The term "nitro-ether linkage" in medicinal chemistry represents a semantic intersection of two distinct but high-impact chemical classes: Nitrate Esters (

This technical guide deconstructs the physicochemical properties, synthetic utility, and therapeutic applications of these linkages. It provides actionable protocols for their synthesis and stability assessment, moving beyond basic definitions to explore the causal mechanisms that drive their inclusion in modern drug design.

Part 1: The Nitrate Ester ( ) – The "Classic" Nitro-Ether

Often colloquially grouped with nitro compounds, nitrate esters are technically esters of nitric acid but function as "nitro-oxygen" linkages in pharmacodynamics.

Mechanism of Action: Bioactivation and NO Release

Nitrate esters are prodrugs. They do not bind directly to a receptor but undergo metabolic bioactivation to release Nitric Oxide (NO), a potent signaling molecule that activates Soluble Guanylate Cyclase (sGC).

-

The ALDH2 Pathway: High-potency nitrates (e.g., Nitroglycerin) are bioactivated primarily by mitochondrial Aldehyde Dehydrogenase 2 (ALDH2). This enzymatic denitration releases NO, which triggers vasodilation.

-

The P450/GST Pathway: Low-potency nitrates (e.g., Isosorbide dinitrate) rely more heavily on Cytochrome P450 and Glutathione S-Transferase (GST) in the smooth muscle.

Causality in Design: The choice between a high- or low-potency nitrate ester linkage dictates the drug's onset of action and susceptibility to tolerance (tachyphylaxis). ALDH2 inactivation via oxidative stress is the primary cause of nitrate tolerance.

Visualization: The Bioactivation Cascade

Figure 1: Dual pathways for Nitrate Ester bioactivation. High-potency nitrates preferentially utilize the ALDH2 pathway, while low-potency nitrates utilize GST/CYP systems.

Part 2: The Nitrobenzyl Ether – Hypoxia-Targeting Smart Linkers

This represents the true "nitro-ether" moiety (

The Logic of Hypoxia Targeting

Solid tumors often possess hypoxic cores (

Mechanism: The Fragmentation Cascade

-

Reduction: The nitro group (

) is reduced to a hydroxylamine ( -

Electronic Switch: The substituent changes from electron-withdrawing (Nitro) to electron-donating (Amine).

-

1,6-Elimination: The electron density from the amine pushes into the aromatic ring, triggering a 1,6-elimination that cleaves the benzylic ether bond.

-

Release: The drug payload is released in its active form.

Design Insight: The position of the nitro group is critical. It must be para or ortho to the ether linkage to allow resonance-assisted elimination. Meta-nitro ethers will reduce but will not fragment.

Visualization: Hypoxia-Triggered Release

Figure 2: The "Self-Immolative" mechanism of 4-nitrobenzyl ether linkers. Reduction triggers an electronic cascade that severs the ether bond.

Part 3: Comparative Analysis of Nitro-Ether Classes

| Feature | Nitrate Ester ( | Nitrobenzyl Ether ( |

| Primary Application | Cardiovascular (Vasodilation) | Oncology (Prodrug targeting) |

| Bioactivation Trigger | ALDH2, GST (Metabolic) | Nitroreductase (Hypoxia) |

| Linkage Stability | Hydrolytically labile (reversibly) | Stable until reduced |

| Key Risk | Tolerance (Oxidative stress) | Genotoxicity (Nitro reduction) |

| Example Drug | Nitroglycerin, Nicorandil | Evofosfamide (related mechanism) |

Part 4: Experimental Protocols

Protocol: Synthesis of a 4-Nitrobenzyl Ether Linker

Objective: To conjugate a phenol-containing payload (e.g., a model fluorophore or drug) to a hypoxia-sensitive linker.

Reagents:

-

4-Nitrobenzyl bromide

-

Phenolic Payload (Model: 7-Hydroxycoumarin)

-

Potassium Carbonate (

) -

DMF (Anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve 7-Hydroxycoumarin (1.0 eq) in anhydrous DMF under Argon. Add

(1.5 eq) and stir at RT for 30 mins to generate the phenoxide anion. -

Coupling: Add 4-Nitrobenzyl bromide (1.1 eq) dropwise. The reaction is exothermic; maintain temperature

. -

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting phenol and appearance of a less polar spot indicates product formation.

-

Workup: Pour mixture into ice water. The nitro-ether product typically precipitates. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol. Note: Avoid high heat as nitro-benzyl ethers can be thermally sensitive.

Causality: We use

Protocol: In Vitro Stability & Release Assay

Objective: To validate the hypoxia-selectivity of the linkage.

-

Control Condition (Normoxia): Incubate prodrug (

) in Phosphate Buffered Saline (PBS, pH 7.4) at -

Test Condition (Hypoxia Mimic):

-

Add E. coli Nitroreductase (NTR) (

) and NADH ( -

Alternative Chemical Mimic: Use Sodium Dithionite (

, 10 eq) for rapid chemical reduction.

-

-

Analysis: Inject aliquots into HPLC at t=0, 15, 30, 60 mins.

-

Success Criteria: Disappearance of Prodrug peak correlates with appearance of Free Payload peak.

Part 5: Safety & Toxicology (Structural Alerts)

The nitro group is a well-known structural alert in drug discovery.[4]

-

Genotoxicity: The reduction of nitro groups (in the liver or gut) produces nitroso and hydroxylamine intermediates. These are electrophilic and can react with DNA (Ames Positive).

-

Mitigation:

-

For Nitrate Esters : The toxicity is generally low because the

group is cleaved off as inorganic nitrite/nitrate, not reduced to an aniline on the carbon skeleton. -

For Nitrobenzyl Ethers : The toxicity is managed by the fact that the active "warhead" is only released in the tumor. However, systemic leakage of the activated species is a major PK challenge.

-

References

-

Münzel, T., et al. (2014). Explaining the Phenomenon of Nitrate Tolerance. Circulation Research. [Link]

-

Hu, Q., et al. (2016). Nitrobenzyl-based Photolabile Linkers for Controlled Drug Delivery.[5][6][7] Bioconjugate Chemistry.[4] [Link]

-

Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy.[1][8] Nature Reviews Cancer. [Link]

-

Nepali, K., et al. (2019).[9] The Role of Nitro Groups in Pharmaceuticals.[4][9][10][11][12] Journal of Medicinal Chemistry. [Link]

-

Paz, M. M. (2009).[2] Reductive Activation of Mitomycin C by Thiols: Kinetics, Mechanism, and Biological Implications.[2] Chemical Research in Toxicology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. Nitro-Containing Self-Immolative Systems for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. svedbergopen.com [svedbergopen.com]

- 10. mdpi.com [mdpi.com]

- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 12. frontiersin.org [frontiersin.org]

Methodological & Application

Application Note: Mitsunobu Coupling of 2-Nitrophenol and Cyclohexanol

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(2-nitrophenoxy)cyclohexane via the Mitsunobu reaction. While the Mitsunobu reaction is a staple of organic synthesis, the coupling of 2-nitrophenol (a sterically encumbered, acidic nucleophile) with cyclohexanol (a secondary alcohol prone to elimination) presents specific challenges regarding kinetic control and byproduct management.

This guide moves beyond standard textbook descriptions to address the "Secondary Alcohol Problem" —specifically, the competition between

Strategic Rationale & Mechanistic Insight

The Chemical Interface

The success of this reaction relies on balancing the acidity of the nucleophile with the steric profile of the electrophile.

-

Nucleophile (2-Nitrophenol): With a

of approximately 7.23 , 2-nitrophenol is an ideal Mitsunobu pronucleophile ( -

Electrophile (Cyclohexanol): As a secondary alcohol, cyclohexanol reacts significantly slower than primary alcohols. The rate-determining step is the

attack by the phenoxide on the alkoxyphosphonium intermediate. -

The Risk: If the

attack is retarded by sterics (from the cyclohexane ring or the ortho-nitro group), the basic hydrazide byproduct can act as a base, triggering

Reaction Pathway Visualization

The following diagram illustrates the critical "Betaine Formation" and the bifurcation point between the desired Substitution (

Figure 1: Mechanistic pathway highlighting the competition between productive substitution and elimination side-reactions.

Critical Parameters & Optimization

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous THF | THF solubilizes the betaine intermediate effectively. Toluene is a viable alternative if higher temperatures are needed, but THF is preferred for initial rates. |

| Reagent | DIAD (Diisopropyl azodicarboxylate) | Preferred over DEAD due to higher stability and liquid state at RT. |

| Stoichiometry | 1.2 – 1.5 eq. | Secondary alcohols require a slight excess of betaine to drive the reaction to completion. |

| Temperature | 0°C | Crucial: Addition must occur at 0°C to suppress elimination. Allow to warm to RT only after 1 hour. |

| Concentration | 0.1 M - 0.2 M | Higher concentrations favor the bimolecular |

Detailed Experimental Protocol

Materials

-

Substrate: Cyclohexanol (1.0 eq, 10 mmol, 1.00 g)

-

Nucleophile: 2-Nitrophenol (1.0 eq, 10 mmol, 1.39 g)

-

Phosphine: Triphenylphosphine (

) (1.2 eq, 12 mmol, 3.15 g) -

Azo Reagent: DIAD (1.2 eq, 12 mmol, 2.43 g / ~2.36 mL)

-

Solvent: Anhydrous THF (50-100 mL), dried over molecular sieves.

Execution Phase

-

System Prep: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Solvation: Add Triphenylphosphine , 2-Nitrophenol , and Cyclohexanol to the flask. Dissolve in anhydrous THF.

-

Note: The order of addition here (Standard Method) works because 2-nitrophenol is acidic enough to protonate the betaine immediately upon formation, preventing azodicarboxylate polymerization.

-

-

Thermal Control: Submerge the flask in an ice-water bath (0°C). Stir for 10 minutes to equilibrate.

-

Activation (The Critical Step): Add DIAD dropwise via a syringe or addition funnel over 15–20 minutes.

-

Visual Cue: The solution will turn yellow/orange.[1] If the color fades instantly, increase addition rate slightly. If it persists deeply, slow down.

-

-

Reaction:

-

Maintain at 0°C for 1 hour.

-

Remove ice bath and allow to warm to Room Temperature (20–25°C).

-

Stir for 12–16 hours (overnight).

-

-

Monitoring: Check via TLC (Solvent: 10% EtOAc in Hexanes).

-

Look for: Disappearance of 2-nitrophenol (UV active, yellow spot) and appearance of the less polar ether product.

-

Workup & Purification (The "TPPO" Strategy)

The removal of Triphenylphosphine oxide (

-

Concentration: Remove THF in vacuo to obtain a viscous yellow oil/solid residue.

-

Precipitation Protocol:

-

Add Diethyl Ether : Hexanes (1:1) (approx 50 mL) to the residue.

-

Vigorously stir/sonicate for 10 minutes.

will precipitate as a white crystalline solid. -

Filter through a sintered glass funnel or Celite pad. Wash the solid with cold hexanes.

-

-

Chemical Wash:

-

Transfer filtrate to a separatory funnel.

-

Wash with 1M NaOH (2 x 30 mL) to remove unreacted 2-nitrophenol (turns aqueous layer bright yellow).

-

Wash with Brine (1 x 30 mL).

-

Dry over

, filter, and concentrate.[2]

-

-

Chromatography:

-

If necessary, purify via flash column chromatography on silica gel.

-

Eluent: Gradient 0%

5% EtOAc in Hexanes. (The product is non-polar;

-

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Reaction | Steric hindrance of Cyclohexanol | Switch Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and |

| Cyclohexene Formation | Elimination dominates | Temperature Control: Ensure addition is strictly at 0°C. Do not heat the reaction. |

| Difficult Separation | Zinc Chloride Method: Dissolve crude in ether/ethanol and add | |

| Incomplete Conversion | Moisture in solvent | Strict Drying: The betaine intermediate is water-sensitive. Ensure THF is distilled or dried over 4Å sieves. |

References

-

Original Methodology: Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3][4][5][6] Synthesis, 1981(1), 1-28. Link

-

Secondary Alcohol Protocols: Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Link

-

Purification Strategies (TPPO Removal): Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[7] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[7] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

-

Alternative Reagents (ADDP): Tsunoda, T., Yamamiya, Y., & Ito, S. (1993). 1,1′-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction.[8][9][10] Tetrahedron Letters, 34(10), 1639-1642. Link

-

pKa Considerations: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][5][6][10][11] Chemical Reviews, 109(6), 2551–2651. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. Workup [chem.rochester.edu]

- 8. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

Application Note: Scalable Synthesis of 2-(Cyclohexyloxy)aniline

Executive Summary

This Application Note details the robust preparation of 2-(cyclohexyloxy)aniline , a critical pharmacophore in medicinal chemistry (often found in tyrosine kinase inhibitors and GPCR ligands). While the primary focus is the chemoselective reduction of the nitro precursor 1-(cyclohexyloxy)-2-nitrobenzene , we provide a holistic workflow starting from the etherification of 1-fluoro-2-nitrobenzene.[1]

We present two validated reduction protocols:

-

Catalytic Hydrogenation (Pd/C): Ideal for high-throughput and clean profiles.[1]

-

Dissolving Metal Reduction (Fe/NH₄Cl): Ideal for scale-up and labs lacking high-pressure infrastructure.[1]

Chemical Context & Retrosynthesis

The target molecule contains an electron-rich aniline ring and a sterically demanding cyclohexyl ether.[1] The primary synthetic challenge is preserving the ether linkage while selectively reducing the nitro group without over-reducing the aromatic ring to a cyclohexane derivative.

Retrosynthetic Analysis[1]

-

Target: 2-(Cyclohexyloxy)aniline[1]

-

Precursor: 1-(Cyclohexyloxy)-2-nitrobenzene.[1]

-

Starting Materials: 1-Fluoro-2-nitrobenzene + Cyclohexanol.[1]

Figure 1: Retrosynthetic logic flow.

Preparation of the Precursor (Step 1)

Note: If you have already purchased the nitro precursor, skip to Section 4.

The most reliable route to the precursor is Nucleophilic Aromatic Substitution (

Protocol A: Etherification

-

Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Cyclohexanol (1.2 eq), Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.5 eq).[1]

-

Solvent: Anhydrous THF or DMF.

-

Conditions:

, 4–6 hours.

Key Insight: Maintain temperature control at

Reduction Protocols (Step 2 - Core Topic)

We present two distinct methodologies. Choose based on your available equipment and scale.

Method Selection Matrix

| Feature | Method A: Catalytic Hydrogenation | Method B: Iron/Ammonium Chloride |

| Reagents | Fe powder, | |

| Equipment | Parr Shaker or Balloon | Standard Glassware (Reflux) |

| Reaction Time | Fast (1–3 h) | Medium (2–6 h) |

| Selectivity | High (at controlled pressure) | Excellent (Chemoselective) |

| Workup | Filtration (Celite) | Filtration + Extraction |

| Scalability | High (Industrial standard) | High (Robust, low cost) |

Protocol B1: Catalytic Hydrogenation ( )

Best for: Clean profiles, small-to-medium scale, speed.[1]

Safety Warning: Hydrogen gas is highly flammable. Palladium catalysts can ignite solvent vapors (pyrophoric) if dry. Always keep catalyst wet with solvent.

-

Preparation: In a round-bottom flask or hydrogenation bottle, dissolve 1-(cyclohexyloxy)-2-nitrobenzene (1.0 g, 4.5 mmol) in Methanol (20 mL).

-

Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (50 mg, 5 wt% loading). Tip: Add a small amount of water to the catalyst first to dampen it.

-

Hydrogenation:

-

Balloon Method: Purge the flask with

(3x), then -

Parr Shaker: Pressurize to 30 psi (2 bar). Shake at RT.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The yellow nitro spot (

) will disappear; the amine spot ( -

Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is usually

pure.

Self-Validating Check:

-

Color: The solution should transition from bright yellow to colorless (or pale brown).

-

NMR: Disappearance of the aromatic protons ortho to the nitro group (usually deshielded ~7.8 ppm) and appearance of broad

singlet (~3.5–4.0 ppm).

Protocol B2: Iron-Mediated Reduction (Fe/ )

Best for: Labs without

Mechanism: Electron transfer from Fe(0) surface to the nitro group in a protic medium.

-

Setup: Equip a 100 mL 3-neck flask with a mechanical stirrer (or large magnetic bar) and a reflux condenser.

-

Charging: Add 1-(cyclohexyloxy)-2-nitrobenzene (2.21 g, 10 mmol) and Ethanol/Water (30 mL, 3:1 ratio).

-

Activation: Add Ammonium Chloride (

) (2.6 g, 50 mmol, 5 eq) and Iron Powder (2.8 g, 50 mmol, 5 eq). Note: Use fine mesh iron powder (<325 mesh) for best kinetics.[1] -

Reaction: Heat to vigorous reflux (

) for 2–4 hours. -

Monitoring: TLC (as above).

-

Workup:

-

Cool to RT.

-

Dilute with EtOAc (50 mL).

-

Filter through Celite to remove iron oxide sludge (brown/black). Wash cake with EtOAc.

-

Wash the filtrate with water (2 x 30 mL) and Brine (30 mL).

-

Dry over

, filter, and concentrate.[4]

-

Expert Insight: If the reaction stalls, add 1 mL of acetic acid to activate the iron surface, though

Analytical Characterization

2-(Cyclohexyloxy)aniline [1]

-

Physical State: Pale yellow to brown oil (solidifies upon long storage or salt formation).

-

NMR (400 MHz,

-

MS (ESI): Calculated for

Process Safety & Troubleshooting

Figure 2: Troubleshooting logic for reduction steps.

-

Stalled Reaction (Fe Method): Iron surface passivation is common. Ensure vigorous stirring (mechanical preferred) to scour the metal surface.

-

Over-reduction (Pd Method): While rare at 1 atm, high pressures (>10 bar) or high temperatures (>60°C) can reduce the aromatic ring to a cyclohexylamine derivative. Keep conditions mild.

-

Purification: If the product is dark (oxidation), purify via Acid-Base extraction:

-

Dissolve crude in EtOAc.

-

Extract with 1M HCl (Product goes to aqueous layer as salt).

-

Wash organic layer (discard).

-

Basify aqueous layer with NaOH to pH 10.

-

Extract back into EtOAc, dry, and concentrate.

-

References

-

BenchChem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from [1]

-

ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride. (2012).[2] Retrieved from [1]

-

Common Organic Chemistry. Nitro Reduction - Iron (Fe) Protocols. Retrieved from

-

Yasuhara, A., et al. Convenient Reduction of Nitrobenzenes to Anilines.[5] J. Org.[5] Chem. (1999). Retrieved from

-

Royal Society of Chemistry. Catalytic hydrogenation of nitrocyclohexane.[6][7] Catalysis Science & Technology.[6][7][8] Retrieved from [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Convenient Reduction of Nitrobenzenes to Anilines Using Electrochemically Generated Nickel [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Photodegradable polymer synthesis using nitrobenzyl ether linkers

Application Note: Photodegradable Polymer Synthesis using o-Nitrobenzyl Ether Linkers

Abstract & Introduction

The ability to dynamically tune material properties in situ is a cornerstone of modern tissue engineering and drug delivery. Photodegradable polymers utilizing o-nitrobenzyl (oNB) ether linkers provide spatiotemporal control over material degradation, allowing researchers to release encapsulated drugs, erode hydrogels to direct cell migration, or tune matrix stiffness on demand.[1]

This guide details the synthesis of a poly(ethylene glycol) (PEG) diacrylate crosslinker containing an o-nitrobenzyl ether moiety. Unlike hydrolytically degradable polymers (e.g., PLGA), which degrade uncontrollably upon hydration, oNB-based systems remain stable until triggered by specific wavelengths of light (typically UV, 365 nm), offering a "self-validating" release mechanism.

Mechanism of Action

The core technology relies on the Norrish Type II photoisomerization of the o-nitrobenzyl group. Upon irradiation, the o-nitrobenzyl derivative undergoes an intramolecular hydrogen abstraction, forming an aci-nitro intermediate. This intermediate rearranges to release the "caged" functionality (in this case, cleaving the polymer backbone) and generating a nitrosobenzaldehyde byproduct.

Key Mechanistic Features:

-

Irreversibility: The cleavage is permanent, leading to a decrease in molecular weight or gel-sol transition.

-

Wavelength Specificity: Most efficient at 365 nm; however, alkoxy-substitution (e.g., methoxy groups) can red-shift absorption, enabling faster cleavage or use of 405 nm light.

Figure 1: The photochemical pathway of o-nitrobenzyl ether cleavage. The rate-limiting step is often the decay of the aci-nitro intermediate.

Design Considerations & Linker Selection

Before synthesis, select the specific oNB derivative based on required cleavage kinetics and available light sources.

| Parameter | Unsubstituted oNB | Methoxy-Substituted oNB (Recommended) | |

| Structure | Basic core | Methoxy group at 4,5-position | Methyl at benzylic carbon |

| Abs Max ( | ~280 nm | ~350 nm | ~350 nm |

| Cleavage Rate ( | Slow | Fast (High Quantum Yield) | Very Fast |

| Biocompatibility | Moderate | High (Standard for Cell Culture) | High |

| Primary Use | Basic chemical caging | Hydrogels, Drug Delivery | Rapid release systems |

Expert Insight: We utilize the 4,5-dimethoxy-2-nitrobenzyl core for this protocol.[2] The methoxy groups increase electron density, red-shifting the absorption maximum to match standard 365 nm UV lamps and minimizing damage to encapsulated biological cargo.

Detailed Protocol: Synthesis of PEG-di-Photolabile Acrylate (PEG-di-PDA)

This protocol synthesizes a PEG-based crosslinker that degrades upon light exposure.[3][4] It follows a "convergent" approach: synthesizing a reactive photo-monomer and then coupling it to a PEG backbone.[1]

Prerequisites:

-

Atmosphere: Dry Argon or Nitrogen (essential for Step 2).

-

Safety: Amber glassware is required to prevent premature degradation.

Phase A: Synthesis of the Photo-Active Monomer

Target Molecule: 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

-

Alkylation: React acetovanillone (4-hydroxy-3-methoxyacetophenone) with ethyl 4-bromobutyrate and

in DMF at 100°C for 4 hours.-

QC Check: TLC (Hexane:Ethyl Acetate 1:1). Product moves; starting phenol stays near baseline.

-

-

Nitration: Dissolve product in acetic anhydride. Add

dropwise at 0°C. This installs the nitro group ortho to the alkyl ether. Quench with ice water. -

Reduction: Reduce the ketone to a benzylic alcohol using

in methanol/THF (0°C to RT).-

Critical: This creates the benzylic alcohol site, which is the point of cleavage.

-

-

Hydrolysis: Saponify the ethyl ester using NaOH to yield the free carboxylic acid tail.

-

Result: You now have a molecule with a carboxylic acid (for attaching to PEG) and a benzylic alcohol (the photocleavable site).

-

Phase B: Coupling to PEG and Acrylation

Target: PEG-bis(o-nitrobenzyl acrylate)

-

Acrylation of Monomer: React the benzylic alcohol from Phase A with acryloyl chloride (1.1 eq) and TEA in anhydrous DCM at 0°C.

-

Why? This installs the polymerizable acrylate group at the cleavage site. When light hits, the acrylate cleaves off the linker.

-

-

Activation: Activate the carboxylic acid tail of the acrylated monomer using EDC/NHS in DCM to form the NHS-ester.

-

PEG Coupling: Dissolve PEG-diamine (e.g., MW 3400 Da) in anhydrous DMF. Add the activated NHS-monomer (2.5 eq relative to PEG). Stir 24h in dark.

-

Purification: Precipitate twice in cold diethyl ether. Dialyze (MWCO 1000) against water for 2 days to remove unreacted small molecules. Lyophilize.

Yield: Expect ~70-80%. Storage: -20°C, desiccated, protected from light.

Hydrogel Formulation & Photodegradation

Step 1: Gelation (Crosslinking)

-

Pre-polymer Solution: Dissolve PEG-di-PDA (10 wt%) in PBS.

-

Initiator: Add photoinitiator (e.g., Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate - LAP) at 0.05 wt%.

-

Curing: Expose to visible light (405 nm) or low-intensity UV (365 nm) for 2-5 minutes.

-

Note: If using 365 nm for curing, ensure intensity is low (<5 mW/cm²) and time is short to prevent premature degradation of the backbone. Orthogonal curing (e.g., redox APS/TEMED or Michael Addition) is preferred to avoid any UV exposure during formation.

-

Step 2: Controlled Degradation

-

Trigger: Expose the hydrogel to 365 nm UV light (10-20 mW/cm²).

-

Observation:

Figure 2: Experimental workflow from chemical synthesis to biological application. Note the critical separation of crosslinking wavelength vs. degradation wavelength.

Validation & Troubleshooting

Self-Validating the System:

-

UV-Vis Spectroscopy:

-

Method: Dissolve a small amount of PEG-di-PDA in water. Irradiate at 365 nm.[7][9][10][11][12]

-

Expected Result: You should see the disappearance of the precursor peak (~300-350 nm) and the appearance of the nitrosobenzaldehyde peak (~370-400 nm). If the spectrum does not shift, the linker is defective.

-

-

GPC (Gel Permeation Chromatography):

-

Method: Analyze molecular weight before and after irradiation.

-

Expected Result: A shift from the polymer peak (e.g., 4000 Da) to the degradation product peak (lower MW).

-

-

Rheology:

-

Method: Monitor Storage Modulus (G') during UV irradiation.

-

Expected Result: G' should drop exponentially as crosslinks are cleaved.

-

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Gel fails to form | Oxygen inhibition during acrylate polymerization. | Purge precursor solution with Argon for 5 mins. Increase initiator concentration. |

| Premature degradation | Ambient light exposure during synthesis. | Wrap all columns/flasks in aluminum foil. Work under yellow light. |

| Slow degradation | Low UV intensity or high optical density. | Increase UV intensity (mW/cm²).[9] Decrease gel thickness to improve light penetration. |